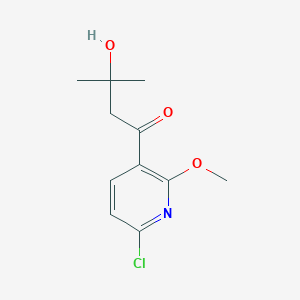
3,5-Dichloro-2-isothiocyanatobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-2-isothiocyanatobenzonitrile is an organic compound with the molecular formula C8H2Cl2N2S. It is known for its unique structure, which includes both isothiocyanate and nitrile functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-isothiocyanatobenzonitrile typically involves the reaction of 3,5-dichlorobenzonitrile with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-2-isothiocyanatobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the isothiocyanate group.
Addition Reactions: The nitrile group can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine may yield a thiourea derivative, while reaction with an alcohol may produce a thiocarbamate .
Aplicaciones Científicas De Investigación
3,5-Dichloro-2-isothiocyanatobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-2-isothiocyanatobenzonitrile involves its reactivity with nucleophiles. The isothiocyanate group is particularly reactive, allowing the compound to form covalent bonds with various nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichlorobenzonitrile: Lacks the isothiocyanate group, making it less reactive in certain types of chemical reactions.
2,4-Dichloro-6-cyanophenylisothiocyanate: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
Its dual functional groups make it a versatile compound in synthetic chemistry and industrial applications .
Propiedades
Fórmula molecular |
C8H2Cl2N2S |
|---|---|
Peso molecular |
229.08 g/mol |
Nombre IUPAC |
3,5-dichloro-2-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H2Cl2N2S/c9-6-1-5(3-11)8(12-4-13)7(10)2-6/h1-2H |
Clave InChI |
MCXZFZUJSPHSCB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C#N)N=C=S)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile](/img/structure/B13686369.png)
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13686376.png)





![6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13686413.png)
![2,7-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13686418.png)
![[2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate](/img/structure/B13686434.png)
![1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13686442.png)
![Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13686443.png)


